molecular formula C11H12N2 B11915516 2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetonitrile CAS No. 63006-86-0

2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetonitrile

Cat. No.: B11915516
CAS No.: 63006-86-0
M. Wt: 172.23 g/mol
InChI Key: CIIOSQUDAKSIOK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetonitrile can be achieved through various synthetic routes. One common method involves the reaction of phenylethylamine with aldehydes in the presence of acidic conditions to form the tetrahydroisoquinoline core . This core can then be functionalized to introduce the acetonitrile group. Industrial production methods often utilize multicomponent reactions (MCRs) to improve atom economy, selectivity, and yield .

Mechanism of Action

The mechanism of action of 2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. It has been shown to modulate neurotransmitter systems and inhibit neuroinflammatory pathways . The compound’s effects are mediated through its binding to receptors and enzymes involved in these pathways .

Comparison with Similar Compounds

2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functionalization, which imparts distinct biological activities and synthetic utility .

Properties

CAS No.

63006-86-0

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

2-(1,2,3,4-tetrahydroisoquinolin-3-yl)acetonitrile

InChI

InChI=1S/C11H12N2/c12-6-5-11-7-9-3-1-2-4-10(9)8-13-11/h1-4,11,13H,5,7-8H2

InChI Key

CIIOSQUDAKSIOK-UHFFFAOYSA-N

Canonical SMILES

C1C(NCC2=CC=CC=C21)CC#N

Origin of Product

United States

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